4-Butoxy-3-nitrobenzoic acid
Description
Contextualization within Nitrobenzoic Acid Derivatives
Nitrobenzoic acids are derivatives of benzoic acid where one or more hydrogen atoms on the benzene (B151609) ring are replaced by a nitro group (-NO2). The presence of the electron-withdrawing nitro group significantly impacts the chemical properties of the aromatic ring and the acidity of the carboxylic acid group. Compared to the parent benzoic acid, nitrobenzoic acids are generally more acidic.
4-Butoxy-3-nitrobenzoic acid is a disubstituted derivative, featuring both a butoxy ether linkage and a nitro group. This specific arrangement of functional groups, with the butoxy group at position 4 and the nitro group at position 3 relative to the carboxylic acid, dictates its reactivity in subsequent chemical reactions. The interplay between the electron-donating nature of the butoxy group and the electron-withdrawing nature of the nitro group creates a unique electronic environment on the aromatic ring, influencing its role in organic synthesis.
Significance as a Building Block in Complex Chemical Synthesis
The true value of this compound lies in its utility as a foundational molecule for constructing more elaborate chemical structures. Its bifunctional nature, possessing a carboxylic acid and a nitro group, allows for a variety of chemical modifications. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for further molecular elaboration. lgcstandards.com
Simultaneously, the nitro group can be reduced to an amino group, which opens up another avenue for diverse chemical transformations, such as diazotization and subsequent coupling reactions to form azo dyes. google.com This dual reactivity makes this compound a key intermediate in the synthesis of a range of organic compounds, including those with potential applications in the pharmaceutical and dye industries. google.com For instance, substituted nitrobenzoic acids are recognized as important intermediates in the preparation of dyes, pigments, and medicines. google.com
A significant synthetic route to this compound involves the nitration of 4-n-butoxybenzoic acid. google.com A patented process describes the reaction of 4-n-butoxybenzoic acid with nitric acid to produce 4-n-butoxy-3-nitrobenzoic acid with a reported yield of 76.2% and a purity of 99.2%. google.com
Overview of Research Trajectories and Academic Relevance
The academic and research interest in this compound is evidenced by its inclusion in the catalogs of numerous chemical suppliers as a research chemical and its appearance in patent literature, highlighting its role in synthetic applications. chemicalbook.comchemicalbook.com While extensive academic publications focusing solely on this compound are not abundant, the research trajectory for related nitrobenzoic acid derivatives points towards their exploration in medicinal chemistry. scbt.com For example, substituted nitrobenzoic acids are utilized as reagents in proteomics and organic synthesis research. scbt.com
The research concerning this compound and its analogues is often embedded within broader studies focused on the synthesis of target molecules with specific biological activities or material properties. The compound's value as an intermediate suggests that its academic relevance is tied to the successful synthesis and application of the final products derived from it.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4906-28-9 | chemicalbook.com |
| Molecular Formula | C11H13NO5 | |
| Molecular Weight | 239.23 g/mol | |
| InChI Key | WMMDYUIWNRMKKM-UHFFFAOYSA-N | |
| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)N+[O-] |
Table 2: Synthesis Data for this compound
| Reactant | Reagent | Yield | Purity | Source |
| 4-n-butoxybenzoic acid | Nitric Acid | 76.2% | 99.2% | google.com |
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMDYUIWNRMKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450962 | |
| Record name | 4-BUTOXY-3-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-28-9 | |
| Record name | 4-BUTOXY-3-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Analysis for 4 Butoxy 3 Nitrobenzoic Acid
Established Synthetic Routes to 4-Butoxy-3-nitrobenzoic Acid
The preparation of this compound can be achieved through two main synthetic strategies. The most direct method involves the nitration of 4-Butoxybenzoic acid. An alternative route involves the synthesis of a 4-hydroxy-3-nitrobenzoic acid intermediate followed by alkylation.
Nitration of 4-Butoxybenzoic Acid Precursors
The direct nitration of 4-Butoxybenzoic acid is a primary route for the synthesis of this compound. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, with its position being directed by the existing substituents.
The efficiency and selectivity of the nitration of 4-alkoxybenzoic acids are highly dependent on the reaction conditions. Research has demonstrated that the reaction can be effectively carried out by treating 4-alkoxybenzoic acids with nitric acid. google.com The optimization of these conditions is critical to maximize the yield of the desired mononitrated product and minimize the formation of side products. google.com
Key parameters that are manipulated for optimization include:
Nitric Acid Concentration: A nitric acid concentration in the range of 40-80% is effective for this transformation. google.com
Temperature: The reaction temperature is typically maintained between 30-100°C, with a more preferable range of 60-95°C to ensure efficient and selective mono-nitration. google.com
Stoichiometry: The amount of nitric acid used is a crucial factor. An amount equal to or greater than 8 times the weight of the 4-alkoxybenzoic acid is recommended. google.com While using more than 20 times the weight is possible, it does not significantly improve the outcome and increases production costs. google.com
A specific example of this synthesis involves the reaction of 12.7 g of 4-n-butoxybenzoic acid to yield 11.9 g of 4-n-butoxy-3-nitrobenzoic acid, achieving a yield of 76.2% with a purity of 99.2%. google.com
| Parameter | Effective Range | Preferred Range | Notes |
|---|---|---|---|
| Nitric Acid Concentration | 40-80% | - | Ensures sufficient nitrating agent activity. |
| Temperature | 30-100°C | 60-95°C | Higher temperatures in the preferred range promote efficient mono-nitration. |
| Stoichiometry (by weight) | ≥ 8x Nitric Acid to Substrate | 8x - 20x | Excess nitric acid drives the reaction; amounts over 20x are not cost-effective. |
The physical state of the starting material can significantly influence the outcome of a reaction. In the synthesis of a related compound, 4-hydroxy-3-nitrobenzoic acid, the use of finely divided 4-hydroxybenzoic acid is crucial for obtaining a high yield and purity. google.com This principle can be extended to the nitration of 4-butoxybenzoic acid. Using a finely divided substrate ensures a larger surface area for the reaction to occur, which can lead to a more complete and uniform reaction, preventing the presence of unreacted starting material in the final product. google.com This is particularly important at lower nitration temperatures to avoid by-products that could arise from decarboxylation or further nitration. google.com
Controlling the position of the incoming nitro group is a central challenge in the nitration of substituted benzenes. The regioselectivity is governed by the electronic properties of the substituents already present on the aromatic ring.
In the case of 4-butoxybenzoic acid, there are two directing groups:
The butoxy group (-OC₄H₉) is an activating group, meaning it increases the electron density of the ring and makes it more susceptible to electrophilic attack. It is an ortho, para-director.
The carboxylic acid group (-COOH) is a deactivating group, withdrawing electron density from the ring. youtube.com It is a meta-director. youtube.com
The position of nitration is a result of the combined influence of these two groups. The strongly activating butoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). The deactivating carboxylic acid group directs to the positions meta to it (also positions 3 and 5). Since both groups direct the nitration to the same positions, the reaction selectively yields the 3-nitro (and 5-nitro, which is the same compound due to symmetry) derivative. The reaction is regioselective for the 3-position due to the concordant directing effects of the butoxy and carboxyl groups. rsc.org
Approaches Involving Alkylation of Nitrohydroxybenzoic Acid Intermediates
An alternative synthetic route to this compound begins with a pre-nitrated precursor, 4-hydroxy-3-nitrobenzoic acid. This intermediate can be synthesized by the nitration of 4-hydroxybenzoic acid. google.comgoogle.com The synthesis of 4-hydroxy-3-nitrobenzoic acid itself requires careful control of conditions, such as using 25-35% nitric acid at temperatures between 20 and 40°C with finely divided starting material. google.com
Once 4-hydroxy-3-nitrobenzoic acid is obtained, the final step is the alkylation of the phenolic hydroxyl group to form the butoxy ether. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. This two-step process offers an alternative pathway that can be advantageous if the starting materials are readily available or if direct nitration of 4-butoxybenzoic acid presents challenges with side-product formation.
Mechanistic Investigations of Nitro Group Introduction on Benzoic Acid Systems
The introduction of a nitro group onto a benzoic acid system is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds through a series of well-established steps.
The process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺). This is typically formed by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. youtube.com
The key steps of the mechanism are:
Formation of the Electrophile: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Electrophilic Attack: The electron-rich π system of the benzoic acid derivative attacks the nitronium ion. This is the rate-determining step of the reaction. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. youtube.commasterorganicchemistry.com This step restores the aromaticity of the ring and yields the final nitrobenzoic acid product. youtube.com
For benzoic acid itself, the carboxylic acid group is electron-withdrawing, which deactivates the ring and slows down the rate of electrophilic substitution compared to benzene. youtube.com This deactivating effect also directs the incoming electrophile to the meta position. The reason for this regioselectivity lies in the stability of the intermediate sigma complex. When the electrophile attacks at the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge directly adjacent to the electron-withdrawing carboxyl group, which is highly destabilizing. youtube.com In contrast, attack at the meta position avoids this unfavorable arrangement, making the corresponding intermediate more stable and the meta-substituted product the major one formed. youtube.com
Electrophilic Aromatic Substitution Mechanisms in Nitrobenzoic Acid Synthesis
The synthesis of nitrobenzoic acids, including this compound, is fundamentally achieved through electrophilic aromatic substitution (SEAr). wikipedia.org This class of reactions involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org In the case of nitration, the active electrophile is the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comlumenlearning.comyoutube.com
The generation of the nitronium ion is typically accomplished by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. masterorganicchemistry.comtruman.edu The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. youtube.com
The mechanism proceeds in two main steps:
Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. masterorganicchemistry.com This step is the slow, rate-determining step of the reaction because it disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This intermediate is resonance-stabilized, with the positive charge delocalized over the ring. youtube.com
Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.comyoutube.com This is a fast step that restores the stable aromatic system, yielding the nitroaromatic product. masterorganicchemistry.com
When the starting material is benzoic acid, the electrophile adds preferentially to the meta position relative to the carboxylic acid group. youtube.comtruman.edu This regioselectivity is dictated by the electronic properties of the substituents already present on the ring.
Influence of Substituents on Aromatic Ring Reactivity and Orientation
The presence of substituents on the benzene ring profoundly affects both the rate (reactivity) and the position of substitution (orientation) of subsequent electrophilic attacks. libretexts.orglumenlearning.commsu.edu Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.
Activating Groups : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comminia.edu.eg They stabilize the positive charge of the arenium ion intermediate, accelerating the reaction rate. lumenlearning.com Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. minia.edu.egmsu.edu These groups are typically ortho- and para-directors. libretexts.org
Deactivating Groups : These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive than benzene. lumenlearning.comminia.edu.eg They destabilize the arenium ion intermediate, slowing the reaction rate. minia.edu.eg Examples include nitro (-NO₂), carbonyl (-C=O), and carboxyl (-COOH) groups. minia.edu.egmsu.edu Most deactivating groups are meta-directors. libretexts.org
In the synthesis of this compound, the likely precursor is 4-Butoxybenzoic acid. This molecule has two substituents whose directing effects must be considered:
The butoxy group (-OCH₂CH₂CH₂CH₃) is an alkoxy group. It is a strongly activating group due to the resonance effect, where the lone pairs on the oxygen atom can donate electron density to the ring. libretexts.orgminia.edu.eg It is an ortho-, para-director .
The carboxylic acid group (-COOH) is a deactivating group due to its electron-withdrawing inductive and resonance effects. youtube.comreddit.com It is a meta-director . truman.edu
The directing effects of these two groups are synergistic. The activating butoxy group at position 4 directs incoming electrophiles to the ortho positions (3 and 5) and the para position (which is already occupied by the carboxyl group). The deactivating carboxylic acid group at position 1 directs incoming electrophiles to the meta positions (3 and 5). Both groups, therefore, direct the nitration to the same positions: 3 and 5. The installation of the nitro group occurs at the 3-position (ortho to the butoxy group and meta to the carboxylic acid group), resulting in the target molecule, this compound.
Kinetic Studies of Nitration Reactions
Kinetic studies quantify the influence of substituents on the rate of electrophilic aromatic substitution. Some substituents can increase the reaction rate by several orders of magnitude, while others can drastically decrease it. msu.edu For instance, in aromatic nitration, a hydroxyl (-OH) group makes the ring approximately 1000 times more reactive than benzene, whereas a nitro (-NO₂) group deactivates the ring, making it over 10 million times less reactive. libretexts.orglumenlearning.com
The relative rates of nitration for various monosubstituted benzene derivatives provide clear evidence for these activating and deactivating effects.
| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |
|---|---|---|
| -OH (Phenol) | 1000 | Strongly Activating |
| -CH₃ (Toluene) | 25 | Activating |
| -H (Benzene) | 1 | Reference |
| -Cl (Chlorobenzene) | 0.033 | Deactivating |
| -CO₂Et (Ethyl Benzoate) | 0.0037 | Strongly Deactivating |
| -NO₂ (Nitrobenzene) | 6 x 10⁻⁸ | Strongly Deactivating |
Data adapted from kinetic studies of nitration reactions. lumenlearning.com
Kinetic models for nitration reactions, such as the nitration of benzaldehyde, can be complex, sometimes involving secondary oxidation pathways that lead to the formation of nitrobenzoic acids. researchgate.net The kinetics of two-phase nitrations are further complicated by mass transfer between the organic and acidic phases, with the reaction sometimes being controlled by diffusion rather than chemical kinetics. researchgate.net
Novel Synthetic Strategies for Butoxy and Nitro Group Installation
While the classical synthesis involves the nitration of 4-Butoxybenzoic acid, research continues to explore more efficient and innovative methods for constructing such molecules.
Exploration of Alternative Precursors and Catalytic Systems
The development of novel synthetic routes often involves identifying alternative starting materials and more effective catalytic systems.
Alternative Precursors: Instead of starting with 4-Butoxybenzoic acid, one could envision a synthesis starting from a different precursor, such as 4-hydroxy-3-nitrobenzoic acid, followed by a Williamson ether synthesis with a butyl halide to install the butoxy group. Another route could involve the oxidation of a precursor like 4-butoxy-3-nitrotoluene. guidechem.com
Alternative Nitrating Agents and Catalysts: The traditional mixed-acid (HNO₃/H₂SO₄) system, while effective, poses environmental and safety challenges. google.com Research has focused on alternative nitrating agents and catalysts.
Nitric Acid in Inactive Solvents: One method uses nitric acid in a halogenated hydrocarbon solvent with a catalytic amount of sulfuric acid. google.com
tert-Butyl Nitrite (B80452): This reagent has been identified as a safe and chemoselective nitrating agent for the mononitration of phenolic substrates, which could be applicable to precursors of the target molecule. rsc.org
Solid Acid Catalysts: Vapor-phase nitration of aromatics like benzene using dilute nitric acid over solid acid catalysts, such as Fe/Mo/SiO₂, represents a potentially cleaner, continuous process that avoids sulfuric acid waste. scispace.com This technology could be adapted for more complex substrates.
Kyodai Method: The use of nitrogen dioxide (NO₂) and ozone (O₃) allows for efficient nitration at low temperatures. nih.gov
Tandem Reactions and One-Pot Syntheses for Enhanced Efficiency
To improve process efficiency, reduce waste, and shorten synthesis times, chemists often develop tandem or one-pot reactions where multiple transformations occur in a single reaction vessel without the isolation of intermediates. nih.gov
For a molecule like this compound, a potential one-pot strategy could involve the simultaneous reduction of the nitro group and a subsequent reaction, although this is more relevant for its derivatives. ijrpc.com A more direct application would be a process where the butoxy group is formed in situ followed by nitration in the same pot. For example, starting from 4-hydroxybenzoic acid, one could perform a phase-transfer catalyzed butylation and subsequent nitration in a single operational sequence. Such strategies are highly desirable in industrial settings for minimizing handling of intermediates and reducing solvent and energy consumption.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgwjpmr.com The synthesis of this compound can be significantly improved by applying these principles.
Prevention of Waste: The most effective green chemistry principle is to prevent waste generation in the first place. jetir.org Traditional nitration using mixed acids generates a large amount of spent sulfuric acid and acidic wastewater, which is a significant environmental concern. google.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. ijnrd.org The development of solid acid catalysts for vapor-phase nitration is a prime example of this principle, as the catalyst can be recovered and reused, unlike the stoichiometric sulfuric acid used in the traditional process. scispace.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or minimized. researchgate.net A patented process for producing 3-nitro-4-alkoxybenzoic acids avoids halogenated hydrocarbon solvents by using an excess of 40-80% nitric acid, which acts as both the nitrating agent and the solvent. google.com This process also allows for the recycling of the liquid phase, further reducing waste. google.com
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. ijnrd.org The highly exothermic nature of nitration often requires significant cooling to control the reaction and prevent the formation of byproducts, consuming a large amount of energy. wikipedia.orgtruman.edu Catalytic systems that operate under milder conditions can improve energy efficiency.
By focusing on catalyst development, eliminating the need for co-acids like sulfuric acid, and designing processes that allow for reagent recycling, the synthesis of this compound can be made significantly more sustainable and environmentally benign. google.com
Development of Eco-Friendly Nitration Reagents and Conditions (e.g., Calcium Nitrate (B79036), Acetic Acid)
A significant advancement in green chemistry is the development of alternative nitrating agents that are less corrosive and hazardous than the traditional nitric acid/sulfuric acid mixture. researchgate.net One such system employs calcium nitrate in conjunction with acetic acid. researchgate.net This method has been successfully applied to the nitration of various phenolic compounds, offering a safer and more environmentally benign pathway. researchgate.net
The reaction mechanism involves the in-situ generation of the nitronium ion (NO₂⁺), the active electrophile in aromatic nitration. Calcium nitrate reacts with acetic acid to produce nitric acid and calcium acetate (B1210297). researchgate.net The nitric acid then generates the nitronium ion, which subsequently attacks the electron-rich aromatic ring of the substrate. researchgate.net This approach avoids the use of highly corrosive sulfuric acid, and the inorganic byproducts, such as calcium acetate, are environmentally benign. researchgate.net Microwave-assisted synthesis using this reagent system has been shown to be a rate-enhanced process, achieving complete nitration in very short reaction times with high yields. researchgate.net
While specific research on the application of the calcium nitrate/acetic acid system for the synthesis of this compound is not extensively detailed in available literature, the successful nitration of analogous phenolic compounds suggests its potential as a viable green alternative. The following table presents representative data for the nitration of phenol (B47542) using this eco-friendly method, illustrating its efficiency.
| Reactant | Nitrating System | Reaction Time (Microwave) | Yield (%) | Reference |
| Phenol | Calcium Nitrate / Acetic Acid | 1 minute | 89 | researchgate.net |
This methodology aligns with the principles of green chemistry by utilizing less hazardous reagents and potentially reducing energy consumption, especially when coupled with microwave irradiation.
Solvent-Free or Reduced-Solvent Methodologies
A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. google.com Traditional nitration of 4-alkoxybenzoic acids has been performed using halogenated hydrocarbon solvents like carbon tetrachloride, which are inactive towards the nitration reaction but pose environmental risks. google.com
An improved process for the preparation of 4-alkoxy-3-nitrobenzoic acids, including the 4-butoxy derivative, has been developed that eliminates the need for such halogenated solvents. google.com This method involves the reaction of the 4-alkoxybenzoic acid substrate with 40-80% nitric acid, where the aqueous nitric acid itself acts as the reaction medium. google.com This approach is considered a "reduced-solvent" methodology as it avoids the use of a separate organic solvent.
In a specific example, the synthesis of 4-n-butoxy-3-nitrobenzoic acid was achieved by reacting 4-n-butoxybenzoic acid with an excess of nitric acid. google.com This process yielded a high-purity crystalline product, demonstrating the viability of this reduced-solvent approach. google.com The following table summarizes the results for 4-n-butoxy-3-nitrobenzoic acid and related compounds using this method. google.com
| Starting Material | Product | Yield (%) | Purity (%) |
| 4-n-butoxybenzoic acid | 4-n-butoxy-3-nitrobenzoic acid | 76.2 | 99.2 |
| 4-ethoxybenzoic acid | 4-ethoxy-3-nitrobenzoic acid | 87.8 | 99.4 |
| 4-n-propoxybenzoic acid | 4-n-propoxy-3-nitrobenzoic acid | 75.7 | 99.2 |
| 4-isopropyloxybenzoic acid | 4-isopropyloxy-3-nitrobenzoic acid | 79.8 | 99.4 |
Data sourced from patent EP1621528A1 google.com
This methodology not only reduces environmental impact by avoiding hazardous solvents but also simplifies the work-up procedure, as the product often precipitates upon cooling and can be isolated by filtration. google.com
Atom Economy and Waste Minimization Strategies (e.g., Recycling of Liquid Phases)
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation. rsc.org
The synthesis of this compound from 4-butoxybenzoic acid and nitric acid can be represented by the following reaction:
C₁₁H₁₄O₃ + HNO₃ → C₁₁H₁₃NO₅ + H₂O
The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-butoxybenzoic acid | C₁₁H₁₄O₃ | 194.23 |
| Nitric acid | HNO₃ | 63.01 |
| This compound | C₁₁H₁₃NO₅ | 239.23 |
| Water | H₂O | 18.02 |
Atom Economy (%) = (239.23 / (194.23 + 63.01)) x 100 ≈ 92.9%
This high atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product. The main byproduct is water, which is environmentally benign.
Derivatization and Chemical Transformations of 4 Butoxy 3 Nitrobenzoic Acid
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of 4-butoxy-3-nitrobenzoic acid is a key site for chemical modification, particularly through esterification. This reaction involves the conversion of the carboxylic acid into an ester, which can serve as a protective group or as an intermediate for further synthetic transformations.
Synthesis of Alkyl and Substituted Alkyl Esters
The synthesis of alkyl esters of this compound can be achieved through various established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction of this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields ethyl 4-butoxy-3-nitrobenzoate. This method is broadly applicable for the preparation of a range of alkyl esters. scirp.org
Alternative methods for esterification include the use of coupling agents. For example, the reaction can be facilitated by reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol.
The synthesis of various 4-alkoxybenzoic acid esters, including those derived from this compound, has been reported through reactions of phenols with carbon tetrachloride and alcohols in the presence of iron catalysts. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Alkyl alcohol | Acid catalyst (e.g., H₂SO₄) | Alkyl 4-butoxy-3-nitrobenzoate |
| This compound | Alcohol | Coupling agent | Alkyl 4-butoxy-3-nitrobenzoate |
| Phenol (B47542) | Carbon tetrachloride, Alcohol | Iron catalyst | Alkyl 4-alkoxybenzoate |
Conditions for Selective Esterification
Achieving selective esterification of this compound is crucial, especially when other reactive functional groups are present in the molecule or in a complex reaction mixture. The choice of reaction conditions can significantly influence the outcome.
In the context of Fischer-Speier esterification, the reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. The use of an excess of the alcohol can also favor ester formation. For substrates sensitive to strong acids, milder catalysts can be employed.
When dealing with molecules that possess multiple hydroxyl groups, selective esterification can be challenging. However, methods for partial esterification are known in the art. google.com Furthermore, the Mitsunobu reaction provides a powerful tool for the stereoselective synthesis of esters from alcohols with inversion of configuration, which can be particularly useful for complex molecules. nih.gov In some cases, specific reagents can be used to achieve high selectivity. For example, N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a widely used system for mild and selective esterification.
Hydrolytic Cleavage of Ester Functionalities
The hydrolysis of ester functionalities to regenerate the carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis , also known as saponification, is a common method. masterorganicchemistry.com It involves treating the ester with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in an aqueous or mixed aqueous-organic solvent system. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.
Acid-catalyzed hydrolysis is the reverse of Fischer-Speier esterification. It is an equilibrium process that is typically driven to completion by using a large excess of water. Strong acids like sulfuric acid or hydrochloric acid are commonly used as catalysts. The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The acid-catalyzed hydrolysis of 4-nitrobenzoate (B1230335) esters has been studied to understand relative carbonium ion stabilities. caltech.edu
| Hydrolysis Type | Reagents | Key Features |
| Base-Catalyzed (Saponification) | Strong base (e.g., NaOH, LiOH), Water/Solvent | Irreversible, forms carboxylate salt |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄, HCl), Water | Reversible, equilibrium process |
Reduction of the Nitro Group to Amine Functionality
The nitro group of this compound can be reduced to an amine group, yielding 3-amino-4-butoxybenzoic acid. This transformation is a critical step in the synthesis of many pharmacologically active compounds and other fine chemicals.
Catalytic Hydrogenation Methods (e.g., Palladium on Carbon)
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. wikipedia.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). masterorganicchemistry.comcommonorganicchemistry.com
The process involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through a series of steps on the catalyst surface, ultimately leading to the formation of the corresponding amine. masterorganicchemistry.comlibretexts.org This method is generally clean and high-yielding. The catalyst can be easily removed by filtration at the end of the reaction. commonorganicchemistry.com
A solution of phenyl 4-nitrobenzoate in methanol (B129727) has been successfully reduced to phenyl 4-aminobenzoate (B8803810) using a palladium catalyst under hydrogen pressure. cas.cz This demonstrates the utility of catalytic hydrogenation for reducing nitro groups in benzoate (B1203000) derivatives.
| Catalyst | Hydrogen Source | General Conditions |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Atmospheric or elevated pressure, various solvents (e.g., ethanol, ethyl acetate) |
| Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂) | Similar to Pd/C |
| Raney Nickel | Hydrogen gas (H₂) | Often requires higher pressures and temperatures |
Chemoselective Reduction Techniques
In molecules containing multiple reducible functional groups, chemoselective reduction of the nitro group is essential. While catalytic hydrogenation can sometimes be selective, other reagents and methods offer greater control.
Various reagents have been developed for the chemoselective reduction of nitro compounds in the presence of other sensitive groups like esters, ketones, and halogens. scispace.comorganic-chemistry.org For instance, borane (B79455) complexes can be used for this purpose. Borane-tetrahydrofuran (BH₃-THF) has been shown to selectively reduce nitro groups in the presence of other functionalities. jrfglobal.com The use of sodium borohydride (B1222165) in the presence of catalytic amounts of nickel(II) acetate (B1210297) in a mixture of acetonitrile (B52724) and water has also been reported as an effective system for the chemoselective reduction of nitro compounds to their corresponding amines. orientjchem.org
Another approach involves the use of metal-free reducing agents. For example, the combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide in isopropanol (B130326) allows for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org These methods are particularly valuable when the substrate is incompatible with the conditions of catalytic hydrogenation.
| Reagent System | Key Features |
| Borane-Tetrahydrofuran (BH₃-THF) | Metal-free, can be selective for nitro groups. jrfglobal.com |
| NaBH₄/Ni(OAc)₂·4H₂O | Mild conditions, high yields. orientjchem.org |
| B₂pin₂/KOtBu | Metal-free, tolerates various functional groups. organic-chemistry.org |
Formation of Functionalized Aminobenzoic Acid Derivatives
The chemical architecture of this compound, featuring a nitro group ortho to the butoxy substituent and meta to the carboxylic acid, allows for targeted transformations to create a variety of functionalized derivatives. A primary and highly significant transformation is the reduction of the nitro group to form 3-amino-4-butoxybenzoic acid. synquestlabs.com This reduction is a critical step, as the resulting amino group provides a nucleophilic site for extensive derivatization, opening pathways to a wide array of complex molecules.
The reduction of the nitro group is typically achieved through catalytic hydrogenation using reagents like hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron in acidic media. The resulting 3-amino-4-butoxybenzoic acid is a versatile intermediate. solubilityofthings.comontosight.ai The amino group can undergo various reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines. nih.govmdpi.com
Diazotization: Conversion into a diazonium salt, which is a precursor for azo dyes and other substituted aromatics.
Furthermore, the amino group can be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to create intermediates like Boc-3-amino-4-methoxybenzoic acid, which are valuable in multi-step syntheses, particularly in peptide synthesis and pharmaceutical development. chemimpex.comorganic-chemistry.org These derivatives of aminobenzoic acid are foundational in the synthesis of diverse compounds, including those with significant biological activity. nih.govresearchgate.net
Modifications of the Butoxy Chain and Aromatic Ring
Transformations Involving the Butoxy Group (e.g., Cleavage, Functionalization)
The butoxy group (-O-C₄H₉) of this compound, while generally stable, can be modified under specific reaction conditions. The ether linkage is the primary site for such transformations.
Cleavage: The ether bond can be cleaved under strong acidic conditions. Reagents like trifluoroacetic acid (TFA) or hydrobromic acid (HBr) can protonate the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack and leading to the cleavage of the butyl group to form 4-hydroxy-3-nitrobenzoic acid. researchgate.net This dealkylation is a common strategy in organic synthesis to unmask a phenol group for further functionalization.
Functionalization: Direct functionalization of the n-butyl chain itself, while leaving the ether linkage intact, is less common but achievable. Reactions involving the alkyl chain typically proceed through free-radical mechanisms. For instance, free-radical halogenation could potentially introduce a halogen atom onto the butyl chain, although controlling the position of substitution can be challenging. Such functionalized side chains could then be used for further synthetic elaborations, for example, in the creation of polymerizable monomers. unifr.ch
Below is a table summarizing potential transformations of the butoxy group.
| Transformation | Reagents/Conditions | Product Type |
| Ether Cleavage | Strong acids (e.g., HBr, TFA) | 4-Hydroxy-3-nitrobenzoic acid |
| Chain Functionalization | Radical initiators (e.g., NBS, AIBN) | Halogenated butoxy chain |
Introduction of Additional Substituents on the Aromatic Ring
Further substitution on the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the butoxy group, the nitro group, and the carboxylic acid group.
Butoxy Group (-OC₄H₉): As an alkoxy group, it is an electron-donating group (EDG) through resonance. wikipedia.org It strongly activates the ring towards electrophilic aromatic substitution (EAS) and is an ortho, para-director. savemyexams.comlibretexts.org
Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) and strongly deactivates the ring towards EAS. It is a meta-director. savemyexams.comorganicchemistrytutor.comlibretexts.org
Carboxylic Acid Group (-COOH): This is also an electron-withdrawing, deactivating group and a meta-director. libretexts.org
When considering electrophilic attack on this compound, the directing effects of these groups must be analyzed in concert. The positions ortho to the butoxy group are C3 and C5. The C3 position is already occupied by the nitro group. The positions meta to the nitro group are C1 and C5. The positions meta to the carboxylic acid group are C3 and C5.
The powerful activating and ortho, para-directing effect of the butoxy group is the dominant influence. Both the nitro and carboxylic acid groups direct incoming electrophiles to the C5 position. Therefore, the directing effects are reinforcing, strongly favoring substitution at the C5 position, which is ortho to the butoxy group and meta to both deactivating groups. Ring-deactivating groups like nitro substituents generally discourage further ring hydroxylation or other substitutions, often requiring harsh reaction conditions. libretexts.orgnih.gov
| Substituent | Type | Directing Effect |
| -OC₄H₉ (Butoxy) | Activating (EDG) | Ortho, Para |
| -NO₂ (Nitro) | Deactivating (EWG) | Meta |
| -COOH (Carboxylic Acid) | Deactivating (EWG) | Meta |
| Combined Effect | Deactivated Ring | Substitution favored at C5 |
Multi-step Synthesis and Complex Molecule Elaboration Utilizing this compound
Role as a Precursor in the Synthesis of Pharmaceutical Intermediates
This compound and its derivatives, particularly its amino analogue, serve as crucial building blocks in medicinal chemistry for the development of pharmaceutical agents. solubilityofthings.comontosight.ai The reduced form, 3-amino-4-butoxybenzoic acid, is a key intermediate. Derivatives of similar structures, such as 3-amino-4-methoxybenzoic acid, are known to be precursors for drugs targeting neurological disorders. chemimpex.com The structural motif of an aminobenzoic acid allows for the construction of more complex molecules with potential therapeutic value. nih.gov For example, N-phenylbenzamide-based inhibitors and various bioactive oxazolones have been synthesized from related amino-alkoxybenzoic acids. The ability to modify the amino and carboxylic acid functional groups allows for the creation of libraries of compounds for drug discovery programs. chemimpex.com
Application in the Construction of Dyes and Pigments
3-Nitro-4-alkoxybenzoic acids are important intermediates in the synthesis of dyes and pigments. google.com They are particularly noted as precursors for diazo components used to produce azo dyes. google.com For instance, the closely related 3-nitro-4-methoxybenzoic acid is an intermediate for "Fast Red KD Base" and "Fast Red KL Base," which are widely used in the dyeing and printing of cotton fabrics. google.commade-in-china.comsuzehg.comemcochemicals.comgoogle.com
The synthesis of an azo dye typically involves two main stages: diazotization and azo coupling. jchemrev.com
Diazotization: The amino derivative (e.g., 3-amino-4-butoxybenzanilide, formed from 3-amino-4-butoxybenzoic acid) is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt.
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the final azo dye with its characteristic -N=N- chromophore. jchemrev.comresearchgate.net
The butoxy group in this compound influences the solubility and color properties of the final dye product. rsc.org These intermediates can also be used to create organic pigments. made-in-china.comsuzehg.com
Building Block for Functionalized Organic Materials (e.g., Polymersomes, BIPHEP-1-OMe analogs)
This compound serves as a versatile building block in the synthesis of advanced functionalized organic materials. Its distinct functional groups—the carboxylic acid, the nitro group, and the butoxy ether group—offer multiple reaction pathways for derivatization and incorporation into larger molecular architectures. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the butoxy and carboxylic acid moieties provide handles for covalent attachment to other molecules, such as polymers and ligands for metal catalysts.
Polymersome Functionalization
Polymersomes are vesicular structures formed by the self-assembly of amphiphilic block copolymers, analogous to the lipid bilayers of natural cells. Their robustness and tunability make them excellent candidates for applications in drug delivery and as nanoreactors. The surface of polymersomes can be functionalized to introduce specific properties, such as targeting capabilities or biocompatibility.
While direct studies on this compound are limited, research on analogous compounds provides a clear blueprint for its application. For instance, 4-fluoro-3-nitrobenzoic acid has been successfully used to functionalize the terminal end of block copolymers for creating advanced, bioactive polymersomes. frontiersin.orgresearchgate.net This process typically involves a two-step chemical transformation:
Esterification: The carboxylic acid group of the nitrobenzoic acid derivative is reacted with the terminal hydroxyl group of the hydrophilic block of a copolymer (e.g., poly(ethylene glycol)-block-poly(1,2-butadiene)). This reaction covalently links the functional benzoic acid to the polymer chain.
Nucleophilic Aromatic Substitution: The nitro group activates the substituent at the 4-position (in this case, the butoxy group) for nucleophilic aromatic substitution. This allows for the attachment of various functional molecules. For example, a molecule like biocytin (B1667093) can displace the butoxy group to create a biotin-functionalized polymer surface, which can then be used for specific binding applications via avidin-biotin chemistry. frontiersin.orgresearchgate.net
This strategy demonstrates how this compound can act as a linker to impart new functionalities onto polymer assemblies.
Table 1: Example of Block Copolymer Functionalization for Polymersome Assembly Based on research using 4-fluoro-3-nitrobenzoic acid, a close analog of this compound.
| Step | Reactants | Purpose | Result | Citation |
| 1. Polymer Synthesis | Amphiphilic Block Copolymer (e.g., PEO-b-PBD) | Forms the basic vesicular structure (polymersome). | Hydroxyl-terminated polymer chain available for functionalization. | frontiersin.orgresearchgate.net |
| 2. Linker Attachment | 1. PEO-b-PBD2. 4-Fluoro-3-nitrobenzoic acid | To introduce a reactive handle onto the polymer. | Esterification reaction links the nitrobenzoic acid to the polymer terminus. | researchgate.net |
| 3. Bio-conjugation | 1. Functionalized Polymer2. Biocytin | To attach a biologically active targeting molecule. | Nucleophilic substitution displaces the fluoride, attaching biocytin. | frontiersin.orgresearchgate.net |
| 4. Final Assembly | Biotinylated Polymersomes + Neutravidin + Biotinylated Antibody | To create a targeted delivery system. | Multi-layered assembly capable of recognizing specific cell surface markers. | researchgate.net |
Component in Asymmetric Catalysis
In the field of organometallic chemistry, substituted benzoic acids are crucial components in the formation of highly efficient and selective catalysts. Specifically, derivatives of 3-nitrobenzoic acid are used in conjunction with chiral phosphine (B1218219) ligands, such as BIPHEP, to create active iridium catalysts.
Research has shown that 4-methoxy-3-nitrobenzoic acid is used in the synthesis of a precatalyst known as BIPHEP-1-OMe . sigmaaldrich.com This system is employed for the iridium-catalyzed reductive coupling of butadiene to aldehydes. sigmaaldrich.com Similarly, other studies report the use of 4-chloro-3-nitrobenzoic acid and 4-cyano-3-nitrobenzoic acid in combination with BIPHEP derivatives (e.g., (R)-Cl-MeO-BIPHEP, (R)-MeO-BIPHEP) to form chiral iridium complexes. nih.govresearchgate.net These catalysts are highly effective in enantioselective C-C bond-forming reactions. nih.govresearchgate.net
In this context, the substituted 3-nitrobenzoic acid acts as a carboxylate ligand that modulates the electronic properties and stability of the iridium metal center. The substituent at the 4-position (e.g., methoxy, chloro, cyano) allows for fine-tuning of the catalyst's reactivity and selectivity. This compound fits this profile perfectly, with the butoxy group serving as an electron-donating substituent that can influence the catalytic cycle. The general transformation involves the in-situ formation of a cyclometalated iridium-carboxylate complex from an iridium precursor, the BIPHEP ligand, and the substituted nitrobenzoic acid.
Table 2: Use of 4-Substituted-3-nitrobenzoic Acids in Iridium-BIPHEP Catalysis
| 4-Substituted-3-nitrobenzoic Acid | Chiral Ligand | Reaction Catalyzed | Citation |
| 4-Methoxy-3-nitrobenzoic acid | BIPHEP | Reductive coupling of butadiene to aldehydes | sigmaaldrich.com |
| 4-Chloro-3-nitrobenzoic acid | (R)-Cl-MeO-BIPHEP | Allylation of a diol with allyl acetate | nih.gov |
| 4-Cyano-3-nitrobenzoic acid | (R)-MeO-BIPHEP | Coupling of vinyl aziridines and alcohols | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map of 4-Butoxy-3-nitrobenzoic acid can be assembled.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the butoxy side chain. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, and the electron-donating effect of the butoxy (-OC₄H₉) group.
The aromatic region is expected to show three distinct proton signals. The proton at the C5 position, situated between the carboxylic acid and the butoxy group, is expected to be the most shielded and appear as a doublet. The proton at C6, adjacent to the electron-withdrawing nitro group, will be deshielded and is also expected to appear as a doublet. The proton at C2, positioned between the two electron-withdrawing groups, will be the most deshielded and should appear as a singlet or a narrowly split doublet.
The butoxy group will present four sets of signals. The terminal methyl protons (-CH₃) will appear as a triplet, while the methylene (B1212753) group adjacent to the oxygen atom (-OCH₂-) will be the most deshielded of the aliphatic protons and will also appear as a triplet. The two central methylene groups (-CH₂CH₂-) will present as a complex multiplet pattern due to coupling with their neighbors.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~2 |
| H-6 | 8.0 - 8.2 | dd | ~8, 2 |
| H-5 | 7.2 - 7.4 | d | ~8 |
| -OCH₂- | 4.0 - 4.2 | t | ~6-7 |
| -OCH₂CH₂ - | 1.7 - 1.9 | m | |
| -CH₂CH₂ CH₃ | 1.4 - 1.6 | m | |
| -CH₃ | 0.9 - 1.0 | t | ~7 |
| -COOH | 10.0 - 13.0 | s (broad) |
Note: Predicted values are based on the analysis of related compounds and established substituent effects.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons will have shifts influenced by the attached functional groups. The carbon bearing the butoxy group (C4) will be shielded due to the electron-donating nature of the oxygen, while the carbons bearing the nitro group (C3) and the carboxylic acid group (C1) will be deshielded. The remaining aromatic carbons (C2, C5, and C6) will have shifts determined by the combined electronic effects of the substituents. The four distinct carbon signals of the butoxy group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-4 (Ar-O) | 155 - 160 |
| C-3 (Ar-NO₂) | 140 - 145 |
| C-1 (Ar-COOH) | 130 - 135 |
| C-6 | 125 - 130 |
| C-2 | 115 - 120 |
| C-5 | 110 - 115 |
| -OC H₂- | 68 - 72 |
| -O-CH₂-C H₂- | 30 - 35 |
| -CH₂-C H₂-CH₃ | 18 - 22 |
| -C H₃ | 13 - 15 |
Note: Predicted values are based on the analysis of related compounds and established substituent effects.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning the signals and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent methylene protons in the butoxy chain and between the coupled aromatic protons (H-5 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in both the aromatic ring and the butoxy side chain.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy (e.g., KBr wafer, vapor phase)
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The broad O-H stretching vibration of the carboxylic acid dimer will be a prominent feature in the spectrum. The C=O stretching of the carboxylic acid will also be a strong and sharp band. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to two strong absorption bands. The C-O stretching of the ether linkage and the aromatic C-H and C=C stretching vibrations will also be present.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid (dimer) |
| 2850-2960 | C-H stretch | Butoxy group |
| 1680-1710 | C=O stretch | Carboxylic acid |
| 1580-1610 | C=C stretch | Aromatic ring |
| 1510-1550 | N-O asymmetric stretch | Nitro group |
| 1340-1370 | N-O symmetric stretch | Nitro group |
| 1250-1300 | C-O stretch | Aryl ether |
| 1100-1150 | C-O stretch | Alkyl ether |
| 800-850 | C-H out-of-plane bend | Aromatic ring |
Note: Predicted values are based on the analysis of related compounds.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O tend to have strong IR absorptions, non-polar and symmetric vibrations often give rise to strong Raman signals. In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to be prominent. The symmetric stretching of the nitro group is also typically strong in the Raman spectrum. The C-H stretching vibrations of the butoxy group will also be observable. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, crucial information about the chromophores present and the electronic structure can be obtained.
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within its aromatic system and functional groups. The key chromophores in this molecule are the benzene (B151609) ring, the nitro group (-NO2), and the carboxylic acid group (-COOH), all of which are in conjugation. This extended conjugation significantly influences the energy of the electronic transitions, typically shifting the absorption maxima to longer wavelengths. libretexts.org
The electronic transitions observed in molecules like this compound are primarily of two types: π → π* and n → π* transitions. masterorganicchemistry.com
π → π transitions:* These are typically high-energy transitions that result in strong absorption bands. libretexts.org They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the nitro group.
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and carboxylic acid groups) to a π* antibonding orbital. masterorganicchemistry.com These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. masterorganicchemistry.com
The presence of the butoxy group, an auxochrome, can further influence the absorption spectrum by modifying the energy levels of the chromophore.
Quantitative Spectroscopic Methods
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, based on the Beer-Lambert Law. nthu.edu.twbyjus.com This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. byjus.comlibretexts.org
The Beer-Lambert Law is expressed as: A = εcl Where:
A is the absorbance (unitless).
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), which is a constant for a given compound at a specific wavelength. libretexts.org
c is the concentration of the analyte in the solution (in mol L⁻¹).
l is the path length of the cuvette (typically 1 cm).
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve. The accuracy of this method is dependent on factors such as the linearity of the Beer-Lambert law, which can be affected by high concentrations, and the absence of interfering substances that absorb at the same wavelength. nthu.edu.twbyjus.com Methods like partial least squares regression can be employed for multicomponent analysis in more complex mixtures. mdpi.comosti.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. The molecular formula of this compound is C11H13NO5, giving it a calculated monoisotopic mass. molbase.com HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high level of precision is crucial for the unambiguous identification of the compound.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO5 |
| Molecular Weight | 239.22 g/mol molbase.com |
Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the purity assessment of non-volatile compounds like this compound.
In an LC-MS analysis, the sample is first injected into an HPLC system, where it is separated from impurities on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the identification and quantification of impurities, even at very low levels. A typical method might involve a reversed-phase column and a gradient elution with a mixture of water and acetonitrile (B52724) containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov The purity of a substance like 3-Butoxy-4-nitrobenzoic acid has been reported to be greater than 95% as determined by HPLC. lgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. alwsci.com However, this compound itself is not sufficiently volatile for direct GC-MS analysis due to the presence of the polar carboxylic acid group. alwsci.com
To make it amenable to GC-MS, a derivatization step is necessary. scioninstruments.com This involves a chemical reaction to convert the non-volatile analyte into a more volatile derivative. alwsci.com For carboxylic acids, a common derivatization method is esterification, for instance, by reacting the acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding ester. scioninstruments.com Another common technique is silylation, which replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
Once derivatized, the resulting volatile compound, such as methyl 4-butoxy-3-nitrobenzoate, can be readily analyzed by GC-MS. molport.com The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides a mass spectrum of the derivative. phytojournal.com The fragmentation pattern observed in the mass spectrum is characteristic of the derivatized molecule and can be used for its identification. Common fragmentation patterns for carboxylic acid derivatives include the loss of the alkoxy group or rearrangements like the McLafferty rearrangement. libretexts.orgdocbrown.infomiamioh.edu
Crystallography and Solid State Analysis of 4 Butoxy 3 Nitrobenzoic Acid and Its Derivatives
Single-Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction is a premier technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov For 4-(but-3-enylamino)-3-nitrobenzoic acid, this analysis reveals a remarkably complex and fascinating crystal packing.
Determination of Molecular Geometry and Conformation
The single-crystal X-ray diffraction study of 4-(but-3-enylamino)-3-nitrobenzoic acid reveals that the asymmetric unit is unusually large, containing twelve crystallographically independent molecules, designated A through L. nih.govugr.es This complexity indicates subtle differences in the conformation of each molecule in response to its specific local environment within the crystal lattice.
In most of the independent molecules, the nitro (NO₂) and carboxyl (COOH) groups are slightly twisted out of the plane of the benzene (B151609) ring to which they are attached. nih.gov However, there are exceptions: in molecule G, the nitro group is coplanar with the benzene ring, while in molecule D, the carboxyl group is coplanar. nih.govugr.es The dihedral angles between the carboxyl groups and the benzene ring vary significantly across the twelve molecules, ranging from 1.69(2)° to 28.61(2)°. nih.gov
The butenylamino side chain also exhibits conformational variability. The orientation of the butyl group relative to the main molecular scaffold differs among the independent molecules, with the C-C-C-C torsion angles ranging from 104.2(5)° to 126.6(7)°. nih.govugr.es A consistent feature across all twelve molecules is the presence of an intramolecular N-H···O hydrogen bond, which forms a stable S(6) ring motif. nih.govugr.es
Crystal System and Space Group Characterization
The crystal structure of 4-(but-3-enylamino)-3-nitrobenzoic acid has been determined to belong to the monoclinic crystal system. nih.gov The space group is identified as Cc . This non-centrosymmetric space group is consistent with the chiral nature of the arrangement of molecules within the crystal, despite the individual molecules being achiral.
Analysis of Unit Cell Parameters and Z Values
The unit cell parameters for 4-(but-3-enylamino)-3-nitrobenzoic acid were determined at a temperature of 100 K. nih.gov The large volume of the unit cell is a direct consequence of the high number of molecules in the asymmetric unit. The Z value, which represents the number of formula units per unit cell, is 48, reflecting the twelve independent molecules in the asymmetric unit (Z'=12) within the Cc space group. nih.govnih.gov
Table 1: Crystal Data and Structure Refinement for 4-(But-3-enylamino)-3-nitrobenzoic acid nih.gov
| Parameter | Value |
| Empirical formula | C₁₁H₁₂N₂O₄ |
| Formula weight | 236.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | Cc |
| a | 13.3461(5) Å |
| b | 66.777(3) Å |
| c | 15.0195(6) Å |
| α | 90° |
| β | 99.632(2)° |
| γ | 90° |
| Volume | 13196.9(9) ų |
| Z | 48 |
Analysis of Intermolecular Interactions and Crystal Packing
Hydrogen Bonding Networks (e.g., O-H···O, C-H···O, N-H···O)
A dominant feature in the crystal structure is the extensive network of hydrogen bonds. The twelve independent molecules form six pairs of classic carboxylic acid dimers through strong O-H···O hydrogen bonds, creating R²₂(8) graph-set motifs. nih.govugr.es These dimeric units are the primary building blocks of the crystal structure.
In addition to the strong O-H···O interactions, weaker C-H···O hydrogen bonds are also observed, further linking the dimeric units and contributing to the stability of the three-dimensional network. nih.gov As previously mentioned, each molecule is also characterized by an intramolecular N-H···O hydrogen bond between the amino hydrogen and an oxygen atom of the adjacent nitro group, which plays a crucial role in defining the conformation of the individual molecules. nih.govugr.es
Table 2: Hydrogen Bond Geometry (Å, °) for a Representative Dimer in 4-(But-3-enylamino)-3-nitrobenzoic acid nih.gov (Note: This table shows a representative example of the O-H···O and intramolecular N-H···O bonds. The full crystal structure contains numerous such interactions.)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
| O(3A)—H(3AA)···O(4B) | 0.82 | 1.81 | 2.631(3) | 178 |
| O(3B)—H(3AB)···O(4A) | 0.82 | 1.81 | 2.630(3) | 176 |
| N(1A)—H(1NA)···O(1A) | 0.86 | 2.15 | 2.673(4) | 119 |
(D = donor atom; A = acceptor atom)
π-π Stacking Interactions and Aromatic Ring Orientations
While the primary report on 4-(but-3-enylamino)-3-nitrobenzoic acid does not detail specific π-π stacking interactions, the analysis of related nitrobenzoic acid derivatives suggests that such interactions are a common feature in their crystal packing. nih.govnih.gov In many crystal structures of nitro-substituted benzoic acids, parallel, offset π-π stacking interactions between aromatic rings contribute significantly to the long-range order. nih.gov
Formation of Supramolecular Assemblies (e.g., Molecular Sheets, Chains)
The molecular structure of 4-butoxy-3-nitrobenzoic acid, featuring a hydrogen-bond donor (carboxylic acid), hydrogen-bond acceptors (carboxylic oxygen, nitro group, and ether oxygen), and a flexible hydrophobic chain (butoxy group), predisposes it to form complex supramolecular assemblies. The primary and most robust interaction anticipated is the formation of carboxylic acid dimers through O-H···O hydrogen bonds, a well-documented and highly predictable supramolecular synthon in carboxylic acids. rsc.orgnih.govresearchgate.net
These centrosymmetric dimers, with a graph-set notation of R²₂(8), typically act as fundamental building blocks for higher-order structures. rsc.org The further organization of these dimers is directed by weaker, yet significant, non-covalent interactions. For instance, in many nitrobenzoic acid derivatives, C-H···O interactions involving the nitro group and aromatic protons help in extending the structure into chains or sheets. researchgate.net
| Interaction Type | Participating Groups | Resulting Supramolecular Motif | Supporting Evidence from Analogues |
| Strong Hydrogen Bond | Carboxylic Acid (O-H···O) | Centrosymmetric Dimers (R²₂(8)) | Consistently observed in benzoic acids and their derivatives. rsc.orgnih.govresearchgate.net |
| Weak Hydrogen Bond | Nitro Group (C-H···O) | Extension of dimers into chains or sheets. | Common in nitro-substituted aromatic compounds. researchgate.net |
| Van der Waals Forces | Butoxy Chains | Segregation into aliphatic domains, influencing lamellar packing. | Characteristic of long-chain alkoxybenzoic acids. nih.govresearchgate.net |
Polymorphism and Solvate Formation in Nitrobenzoic Acid Systems
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in substituted benzoic acids, driven by subtle differences in intermolecular interactions that can lead to different packing arrangements. rsc.orgscispace.comrsc.org Given the conformational flexibility of the butoxy group and the potential for various hydrogen bonding schemes involving the nitro group, this compound is a strong candidate for exhibiting polymorphism.
Different polymorphs of a given compound will exhibit distinct physicochemical properties, including melting point, solubility, and stability. The characterization of such forms relies on a combination of analytical techniques. For nitrobenzoic acid systems, X-ray diffraction (both single-crystal and powder) is the definitive method for elucidating the precise atomic arrangement in each crystalline form. rsc.orgrsc.org Spectroscopic techniques such as infrared (IR) and Raman spectroscopy are sensitive to the local environment of functional groups and can often differentiate between polymorphs based on shifts in vibrational frequencies, particularly those of the carboxylic acid and nitro groups. Thermal analysis methods like Differential Scanning Calorimetry (DSC) are crucial for identifying phase transitions between polymorphs and determining their relative thermodynamic stability. rsc.org
For example, studies on 2-chloro-4-nitrobenzoic acid have revealed the existence of at least two polymorphic forms, which were characterized by IR spectroscopy, DSC, and X-ray diffraction. rsc.org These polymorphs differ in their hydrogen bonding patterns, leading to variations in their crystal packing. Similarly, p-nitrobenzoic acid is known to exist in at least two polymorphic forms, with differences in their mechanical properties attributed to variations in their crystal packing and intermolecular interactions. scispace.com
The presence of strong hydrogen bonding groups in this compound also makes it a candidate for the formation of solvates and co-crystals. Solvates are crystalline solids in which molecules of the solvent are incorporated into the crystal lattice. nih.gov The formation of solvates often occurs during crystallization from solution and depends on the nature of the solvent and its ability to interact with the solute molecule.
Co-crystals are multi-component crystals in which the constituents are held together by non-covalent interactions, typically hydrogen bonds. rsc.orgresearchgate.net The design of co-crystals is a major area of crystal engineering, often employed to modify the physicochemical properties of an active pharmaceutical ingredient. Given the carboxylic acid functionality, this compound is a prime candidate for forming co-crystals with other molecules containing complementary functional groups, such as pyridines or amides. researchgate.netnih.govnih.gov The robust acid-pyridine heterosynthon, for instance, is a well-established motif in the co-crystallization of benzoic acids. researchgate.netnih.gov
The screening for solvates and co-crystals typically involves crystallization experiments with a variety of solvents or co-formers. The resulting solids are then analyzed using techniques such as powder X-ray diffraction, thermal analysis, and spectroscopy to identify new crystalline phases.
| Compound Class | Observed Solid-State Phenomena | Key Intermolecular Interactions | Relevant Examples |
| Nitrobenzoic Acids | Polymorphism, Co-crystal Formation | Carboxylic acid dimers, C-H···O (nitro), Halogen bonds (if applicable) | 2-Chloro-4-nitrobenzoic acid rsc.org, p-Nitrobenzoic acid scispace.comrsc.org, Co-crystals with pyridyl and amine derivatives researchgate.netnih.govacs.org |
| Alkoxybenzoic Acids | Liquid Crystallinity, Dimer Formation, Layered Structures | Carboxylic acid dimers, van der Waals interactions of alkyl chains | p-Alkoxybenzoic acids with varying chain lengths nih.govresearchgate.net |
| Substituted Benzoic Acids | Polymorphism, Co-crystal Formation, Solvate Formation | Carboxylic acid dimers, various heterosynthons (e.g., acid-amide, acid-pyridine) | Co-crystals of benzoic acid with N-containing bases rsc.orgresearchgate.net, Hydroxybenzamide-benzoic acid co-crystals nih.gov |
Theoretical and Computational Chemistry Studies of 4 Butoxy 3 Nitrobenzoic Acid
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict various molecular properties.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a primary tool for investigating the properties of benzoic acid derivatives due to its balance of accuracy and computational cost. scirp.org For molecules similar to 4-Butoxy-3-nitrobenzoic acid, such as 4-Methyl-3-nitrobenzoic acid (MNBA), DFT calculations, particularly using the B3LYP functional with a 6-311++G basis set, have been employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. scirp.org
In a study on MNBA, the optimized geometry revealed specific bond lengths and angles. For instance, the C2-C3-C4 bond angle was computed to be 122.54°, influenced by the electron-withdrawing nitro group at the C3 position. scirp.org This value is in close agreement with crystallographic data for similar nitrobenzene (B124822) derivatives. scirp.org For this compound, similar DFT calculations would be expected to yield detailed geometric parameters, taking into account the electronic effects of the butoxy and nitro substituents.
First-order hyperpolarizability, a measure of a molecule's nonlinear optical (NLO) response, is another key property calculated using DFT. For MNBA, the calculated total hyperpolarizability (β₀) was found to be significantly higher than that of urea, a prototypical NLO material, suggesting potential applications in this area. scirp.org Such calculations are crucial for screening molecules for NLO applications.
Table 1: Representative Geometric and Electronic Properties Calculated via DFT This table presents data for the analogous compound 4-Methyl-3-nitrobenzoic acid (MNBA) as a proxy to illustrate typical DFT calculation outputs.
| Property | Calculated Value (MNBA) | Method/Basis Set |
| C2-C3-C4 Bond Angle | 122.54° | B3LYP/6-311++G |
| Total Dipole Moment (μ) | 4.88 Debye | B3LYP/6-311++G |
| Total Hyperpolarizability (β₀) | 5.13 x 10⁻³⁰ esu | B3LYP/6-311++G |
Data sourced from a DFT study on 4-Methyl-3-nitrobenzoic acid. scirp.org
Conformational Analysis and Energy Landscapes
The butoxy group in this compound introduces conformational flexibility. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms and to understand the energy landscape of the molecule.
Computational studies on similar substituted benzoic acids explore the potential energy surface by systematically rotating the flexible dihedral angles, such as those in the butoxy chain and the carboxylic acid group. sjctnc.edu.in DFT calculations are performed on each conformation to determine its relative energy. The results typically show that planar or near-planar arrangements of the benzoic acid ring and the carboxylic group are energetically favored due to conjugation. The orientation of the butoxy chain, however, can lead to several low-energy conformers. Understanding the relative populations of these conformers at a given temperature is crucial, as molecular properties can be an average over these states.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. libretexts.orgsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net
For aromatic nitro compounds, the HOMO is typically distributed over the benzene (B151609) ring and the electron-donating butoxy group, while the LUMO is often localized on the electron-withdrawing nitro group and the carboxylic acid moiety. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. d-nb.info
DFT calculations are the standard method for determining the energies and spatial distributions of these orbitals. researchgate.net Analysis of the FMOs for this compound would provide insights into its electrophilic and nucleophilic sites, guiding the understanding of its reaction mechanisms.
Table 2: Representative Frontier Molecular Orbital Data This table illustrates the type of data obtained from FMO analysis, using conceptual values for demonstration.
| Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Localized on the butoxy group and benzene ring; electron-donating character. |
| LUMO | -2.5 | Localized on the nitro and carboxyl groups; electron-accepting character. |
| HOMO-LUMO Gap | 5.0 eV | Indicates moderate chemical stability. |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including their interactions in different environments. mdpi.comua.ac.be
Simulation of Intermolecular Interactions in Solution and Solid State
The behavior of this compound is heavily influenced by its interactions with surrounding molecules, whether in a solvent or in a crystalline solid. MD simulations can model these interactions explicitly. rsc.org
In Solution: Studies on substituted benzoic acids in various solvents have shown that self-association is a key factor. ucl.ac.ukacs.org In apolar solvents, benzoic acids tend to form hydrogen-bonded dimers through their carboxylic acid groups. acs.org In polar, hydrogen-bond-accepting solvents, the solvent molecules compete for these hydrogen bonds, leading to the formation of solute-solvent complexes. ucl.ac.uk MD simulations, using force fields like AMBER or GROMOS, can track the formation and lifetime of these different hydrogen-bonded species, providing a detailed picture of the solution structure. mdpi.comucl.ac.uk
In the Solid State: In the crystalline form, intermolecular interactions dictate the packing arrangement. Computational studies on the solid-state of substituted nitrobenzoic acids have used geometry optimization of the unit cell to understand packing forces. chemrxiv.org These simulations can calculate lattice energies and analyze the network of hydrogen bonds and weaker van der Waals interactions that stabilize the crystal structure. chemrxiv.orgnih.gov This is particularly important for understanding polymorphism, where a compound can exist in multiple crystal forms.
Prediction of Spectroscopic Properties
Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation. For instance, DFT calculations of vibrational frequencies are routinely used to interpret experimental Infrared (IR) and Raman spectra. scirp.org In the study of 4-Methyl-3-nitrobenzoic acid, the computed vibrational frequencies, after scaling to account for anharmonicity and other systematic errors, showed excellent agreement with the experimental FTIR and FT-Raman spectra. scirp.org
Similarly, MD simulations can be used to predict spectroscopic signatures that are sensitive to dynamics and intermolecular interactions. For example, by simulating the molecule in a solvent, one can predict how hydrogen bonding affects the vibrational frequency of the C=O and O-H bonds in the carboxylic acid group, which can be observed experimentally. ucl.ac.uk
Applications As a Key Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Functionalized Aromatic Compounds
The primary application of 4-Butoxy-3-nitrobenzoic acid is as a precursor for creating functionalized aromatic compounds. The existing substituents on the aromatic ring—the carboxylic acid and the nitro group—can be readily transformed into other functional groups, providing a gateway to a wide array of derivatives.
Derivatization for Specialized Organic Reagents
This compound is a platform for developing specialized organic reagents. The reactivity of its functional groups can be selectively exploited. For instance, the carboxylic acid can undergo esterification to form compounds like methyl 4-butoxy-3-nitrobenzoate or can be converted to an acid chloride. d-nb.infomolport.com The nitro group can be reduced to an amine (NH₂), a powerful nucleophile that opens pathways to amides, sulfonamides, and heterocyclic structures like benzimidazoles. ossila.comd-nb.info This dual reactivity is exemplified in related compounds like 4-fluoro-3-nitrobenzoic acid, which serves as a precursor for benzimidazoles and benzoselenazoles, key components in certain pharmaceutical ingredients. ossila.com Similarly, 4-bromo-3-nitrobenzoic acid is a recognized intermediate in the synthesis of complex molecules for drug discovery. chemimpex.com
Use in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and improving atom economy. ajrconline.orgmdpi.com Carboxylic acids are frequent participants in prominent MCRs, such as the Ugi and Passerini reactions. ajrconline.orgtcichemicals.com The Ugi four-component reaction, for example, combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. ajrconline.org By virtue of its carboxylic acid functional group, this compound is a suitable candidate for use in such reactions. Its incorporation would allow for the one-pot synthesis of complex molecules bearing its specific substituted phenyl moiety, a valuable strategy in creating libraries of compounds for drug discovery. ajrconline.orgfrontiersin.org
Role in the Formation of Advanced Organic Materials
The compound also plays a role as an intermediate in the synthesis of advanced organic materials, including polymers and organometallic complexes.
Building Block for Polymer Synthesis
This compound can be utilized as a monomer or a precursor to a monomer in polymer synthesis. The carboxylic acid group can be used directly in polycondensation reactions to form polyesters or, after reduction of the nitro group to an amine, polyamides. A similar compound, 4-fluoro-3-nitrobenzoic acid, is noted for its feasibility in being attached to various polymers to create block co-polymers and for constructing polymersomes. ossila.com This demonstrates the principle of using substituted benzoic acids as building blocks for materials with tailored properties.
Intermediate for Ligands in Organometallic Chemistry
In organometallic chemistry, organic ligands bind to metal atoms to form complexes used in catalysis and materials science. wikipedia.org this compound can serve as an intermediate for creating such ligands. The carboxylic acid group and the nitro group (particularly after reduction to an amine) can act as binding sites for metal ions. Research on the related 4-tert-butyl-3-nitrobenzoic acid has involved optimizing its ligands for use with organic materials. biosynth.com This indicates that the substituted nitrobenzoic acid framework is valuable for designing ligands that can coordinate with metals to form functional organometallic compounds.
Utilization in the Development of Fine Chemicals
Fine chemicals are pure, complex substances produced in lower volumes for specialized applications, such as pharmaceuticals, agrochemicals, and dyes. This compound is an intermediate in the synthesis of these high-value products. Its structural analog, 4-propoxy-3-nitrobenzoic acid, is used as an intermediate in the synthesis of the local anesthetic proparacaine. chemicalbook.com Furthermore, related compounds like 4-hydroxy-3-nitrobenzoic acid are established intermediates for manufacturing dyes, optical brighteners, and temperature-resistant plastics. google.com These applications underscore the role of this compound as a key starting material in multi-step syntheses leading to a variety of specialized and commercially important fine chemicals.
Precursor for Analogs of Active Pharmaceutical Ingredients (APIs)
Substituted nitrobenzoic acids are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The strategic placement of the butoxy and nitro groups on the benzoic acid core of this compound makes it a candidate for the synthesis of novel API analogs. The general approach involves the transformation of the nitro and carboxylic acid groups to introduce new functionalities and build the desired molecular architecture.
Although specific examples of API analogs derived directly from this compound are not prevalent in peer-reviewed journals, the synthesis of this compound is detailed in patent literature, highlighting its availability for such applications. For instance, a patented process describes an efficient method for the preparation of various 4-alkoxy-3-nitrobenzoic acids, including the butoxy derivative. google.com The data from this process is summarized in the table below.
Table 1: Synthesis of 4-Alkoxy-3-nitrobenzoic Acids
| Starting Material | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Ethoxybenzoic acid | 4-Ethoxy-3-nitrobenzoic acid | 87.8 | 99.4 |
| 4-n-Propoxybenzoic acid | 4-n-Propoxy-3-nitrobenzoic acid | 75.7 | 99.2 |
| 4-Isopropyloxybenzoic acid | 4-Isopropyloxy-3-nitrobenzoic acid | 79.8 | 99.4 |
| 4-n-Butoxybenzoic acid | 4-n-Butoxy-3-nitrobenzoic acid | 76.2 | 99.2 |
Data sourced from patent EP1621528A1 google.com
The availability of high-purity this compound is a critical first step for its use in the synthesis of complex molecules like API analogs. The general synthetic utility of related nitrobenzoic acids in medicinal chemistry is well-established. For example, other substituted nitrobenzoic acids are precursors to a variety of bioactive heterocyclic compounds. The reduction of the nitro group to an amine, followed by condensation and cyclization reactions, is a common strategy to access diverse chemical scaffolds.
Contribution to Agrochemical Research (e.g., Herbicides, Insecticides)
In the field of agrochemical research, substituted nitroaromatic compounds are important intermediates for the development of new herbicides and insecticides. The specific substitution pattern of this compound offers potential for the creation of novel agrochemicals with desired efficacy and selectivity.
While direct evidence of this compound being used in a commercial herbicide or insecticide is scarce in the available literature, patents frequently cite related nitrobenzoic acid derivatives as key intermediates. For example, various substituted phenoxy-nitrobenzoic acids are mentioned as building blocks for herbicides. googleapis.com These compounds often act by inhibiting specific enzymes in weeds, leading to their destruction. The butoxy group in this compound could potentially enhance the lipophilicity of a final agrochemical product, which may improve its uptake by target plants.
The general importance of nitroaromatic compounds in this sector is underscored by their role in the synthesis of a wide array of agricultural chemicals. google.com The development of new and more effective agrochemicals is a continuous process, and intermediates like this compound are valuable tools for researchers in this field. The synthesis of such intermediates with high purity and yield is a key enabling factor for their application in the discovery and development of new agrochemical products. google.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Butoxy-3-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of nitro-substituted benzoic acid derivatives typically involves nitration, alkylation, or esterification steps. For this compound, a plausible route is the nitration of 4-butoxybenzoic acid under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C). Optimization includes monitoring reaction time, temperature, and stoichiometry to minimize byproducts like dinitro derivatives. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) enhances yield and purity. Parallel reactions with varying catalysts (e.g., FeCl₃) or microwave-assisted synthesis may reduce reaction times .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the butoxy chain (δ ~1.0–1.6 ppm for CH₂ groups) and nitro group proximity to the carboxylic acid (deshielding effects).
- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1680 cm⁻¹ (carboxylic acid C=O) validate functional groups.
- HPLC/GC-MS : Quantify purity and detect trace impurities.
- XRD : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves molecular geometry and hydrogen-bonding networks.
Q. What safety protocols are essential when handling nitro-substituted benzoic acid derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust or vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks or SCBA) is required for powder handling .
- Storage : Keep away from oxidizers (e.g., peroxides) to prevent explosive reactions. Store in cool, dry conditions .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the reactivity or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:
- Frontier Molecular Orbitals (FMOs) : Predict redox behavior and nucleophilic/electrophilic sites.
- Electrostatic Potential Maps : Visualize charge distribution to infer hydrogen-bonding or π-π stacking interactions.
- Reactivity Studies : Simulate nitration or hydrolysis pathways using transition-state analysis. Validate results against experimental spectroscopic data .
Q. When crystallizing this compound, what strategies can mitigate common issues like polymorphism or twinning?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DMSO/water) to slow crystallization and favor single-crystal growth.
- Temperature Gradients : Gradual cooling (0.5°C/hour) reduces lattice defects.
- Seeding : Introduce microcrystals of known morphology to guide growth.
- Data Collection : For twinned crystals, use SHELXD for structure solution and refine with twin-law corrections.
Q. How should researchers address discrepancies between experimental data (e.g., NMR, XRD) and computational predictions for this compound?
- Methodological Answer :
- Error Analysis : Check for solvent inclusion in XRD (e.g., ethanol molecules in voids) or proton exchange in NMR (e.g., carboxylic acid tautomerism).
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible butoxy chains that may adopt multiple conformers in solution vs. solid state.
- Hybrid Refinement : Combine XRD data with DFT-optimized geometries in refinement software like OLEX2/SHELXL to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
